molecular formula C3H6Br2 B1583031 2,2-Dibromopropane CAS No. 594-16-1

2,2-Dibromopropane

Cat. No.: B1583031
CAS No.: 594-16-1
M. Wt: 201.89 g/mol
InChI Key: ARITXYXYCOZKMU-UHFFFAOYSA-N
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Description

2,2-Dibromopropane (CAS No. 594-16-1) is a halogenated alkane with the molecular formula C₃H₆Br₂ and a molecular weight of 201.89 g/mol. It is structurally characterized by two bromine atoms attached to the central carbon of propane, resulting in a symmetrical configuration . Key physical properties include a boiling point of 113°C (lit.) and a refractive index range of 1.495–1.497 . The compound is commonly used as a reagent in organic synthesis, particularly in cyclopropanation reactions and as a building block for pharmaceuticals, such as in the production of nirmatrelvir, an antiviral drug .

Preparation Methods

Chemical Properties and Identification

Before delving into preparation methods, it's essential to understand the basic properties of 2,2-dibromopropane:

Formula: C₃H₆Br₂
Molecular weight: 201.888 g/mol
CAS Registry Number: 594-16-1
IUPAC Standard InChIKey: ARITXYXYCOZKMU-UHFFFAOYSA-N

The compound exists as a colorless liquid at room temperature and serves as an important intermediate in various chemical syntheses.

Direct Bromination Methods

Bromination of Propene

One of the primary methods for synthesizing this compound involves the bromination of propene under specific conditions. This reaction typically proceeds through an electrophilic addition mechanism where bromine adds across the carbon-carbon double bond.

The reaction can be represented as:

CH₃CH=CH₂ + Br₂ → CH₃CBr₂CH₃

Reaction Conditions:

  • Temperature range: 15-39°C
  • Reaction time: 2-24 hours
  • Solvent: Dichloromethane

This method requires careful control of reaction parameters to ensure regioselectivity toward the 2,2-dibromo isomer rather than the 1,2-dibromo isomer.

Bromination with Catalyst

A more selective approach involves the use of bromination catalysts:

Procedure:

  • Mix water and bromination catalyst in a 10-20:1 mass ratio
  • Add bromine to the mixture
  • After 20-40 minutes, add dichloromethane
  • Allow the mixture to stand and separate into layers
  • Collect the organic phase
  • Drip the organic phase into a dichloromethane solution containing propylene over 100-140 minutes
  • Maintain reaction temperature between 15-39°C for 2-24 hours

This catalytic method offers improved selectivity and can achieve yields of over 96% with product purity exceeding 99%.

Thermochemical Data for Preparation Reactions

The preparation of this compound involves several thermochemical considerations. The following table presents reaction enthalpy data for relevant reactions:

Reaction ΔᵣH° (kJ/mol) Phase Method Reference
C₃H₆Br₂ = HBr + C₃H₅Br 64.9 Liquid Eqk Levanova, Rodova, et al., 1983
C₃H₆Br₂ = HBr + C₃H₅Br 69.9 ± 0.8 Gas Eqk Sharonov and Rozhnov, 1971
2C₃H₆BrCl = C₃H₆Br₂ + C₃H₆Cl₂ -1.3 Liquid Eqk Levanova, Rodova, et al., 1983

These thermochemical data are crucial for understanding the energetics of the preparation reactions and for optimizing reaction conditions.

Purification and Post-Synthesis Processing

After the initial synthesis, several purification steps are necessary to obtain high-purity this compound:

  • Washing with water to remove water-soluble impurities
  • Treatment with sodium sulfite (5-10% solution) or sodium bisulfite to remove unreacted bromine
  • Neutralization with sodium carbonate (5-10% solution)
  • Distillation of dichloromethane at 25-50°C
  • Continuous distillation at 120-150°C to collect the product
  • Drying with desiccants such as calcium chloride or vanadium pentoxide

Through this purification process, this compound with purity exceeding 99.5% and moisture content below 125 ppm can be obtained.

Alternative Synthetic Approaches

Exchange Reactions

An alternative approach involves halogen exchange reactions. For example, the reaction between 2,2-dichloropropane and a brominating agent can yield this compound:

CH₃CCl₂CH₃ + 2Br⁻ → CH₃CBr₂CH₃ + 2Cl⁻

This method is particularly useful when starting materials like 2,2-dichloropropane are more readily available than propene.

Disproportionation Reactions

Another interesting synthetic route involves disproportionation reactions, as evidenced by the thermochemical data:

2C₃H₆BrCl → C₃H₆Br₂ + C₃H₆Cl₂

This reaction has a slightly negative enthalpy change (ΔᵣH° = -1.3 kJ/mol), indicating it is thermodynamically favorable.

Optimization of Reaction Parameters

To achieve optimal yields and selectivity in the preparation of this compound, several parameters must be carefully controlled:

Temperature Control: Maintaining the reaction temperature between 15-39°C is critical. Lower temperatures may result in incomplete reactions, while higher temperatures can lead to side reactions and reduced selectivity.

Reaction Time: The optimal reaction time ranges from 2 to 24 hours, depending on other reaction conditions. Longer reaction times generally result in higher yields but may also increase the formation of byproducts.

Solvent Ratio: The mass ratio of dichloromethane to propylene is typically 50-200:1. This high dilution helps control the reaction rate and improve selectivity.

Catalyst Selection: The choice of bromination catalyst significantly affects both the reaction rate and product distribution. Catalysts that enhance regioselectivity toward the 2,2-dibromo isomer are preferred.

Industrial Scale Production Considerations

For industrial-scale production of this compound, additional factors must be considered:

  • Safety Measures: Bromine is highly corrosive and toxic, necessitating robust safety protocols and specialized equipment.

  • Environmental Impact: The process generates waste containing brominated compounds, which requires appropriate treatment before disposal.

  • Economic Factors: The cost of raw materials, especially bromine, significantly impacts the economic viability of the production process.

  • Catalyst Recovery: Implementing efficient methods for catalyst recovery and recycling can substantially reduce production costs.

  • Process Integration: Integrating the production of this compound with other processes that utilize byproducts can improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromopropane undergoes various chemical reactions, including:

    Elimination Reactions: When treated with a strong base like sodium or potassium hydroxide, this compound undergoes dehydrohalogenation to form propene.

    Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions to form alcohols.

Common Reagents and Conditions:

    Elimination Reactions: Sodium hydroxide or potassium hydroxide in ethanol, heated under reflux.

    Substitution Reactions: Aqueous sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Elimination Reactions: Propene.

    Substitution Reactions: 2-Bromopropanol or 2-propanol, depending on the reaction conditions.

Scientific Research Applications

Chemical Synthesis

2,2-Dibromopropane is primarily utilized as a reagent in organic synthesis . Its structure allows it to participate in various reactions, particularly in the formation of geminal dihalides.

Reactivity and Mechanisms

  • Halogenation Reactions : The compound can undergo substitution reactions to form other halogenated compounds.
  • Synthesis of Alcohols : It can be transformed into alcohols via hydrolysis, making it valuable in synthesizing alcohol derivatives.

Case Study: Synthesis of Geminal Dihalides

A study demonstrated the efficiency of using this compound in synthesizing geminal dihalides from alkynes through electrophilic addition reactions. The reaction conditions were optimized for yield and purity, showcasing its utility in synthetic organic chemistry .

Biomedical Research

In biomedical applications, this compound is employed as a solvent and reagent in various laboratory protocols.

Applications in Cell Biology

  • Cell Culture : It is used as a solvent for cell culture media, facilitating the growth of cells for research purposes .
  • Drug Development : Its reactivity makes it a candidate for developing new pharmaceuticals by acting as an intermediate in drug synthesis.

Case Study: Toxicity Assessment

Research conducted by the EPA assessed the human health risks associated with exposure to this compound. The findings indicated potential risks when used improperly in laboratory settings, emphasizing the need for safety protocols during handling .

Environmental Studies

The compound has been studied for its environmental impact and remediation potential.

Soil Remediation

Studies have explored the use of this compound in soil remediation processes where halogenated compounds are broken down by microbial activity. This application is critical for addressing contamination from industrial activities.

Case Study: Environmental Risk Assessment

An investigation by the University of Michigan examined the concentration levels of this compound in contaminated sites. The study focused on understanding its persistence and degradation pathways in soil environments .

Mechanism of Action

The mechanism of action of 2,2-dibromopropane involves its reactivity as a geminal dihalide. The presence of two bromine atoms on the same carbon atom makes it highly reactive towards nucleophiles and bases. In elimination reactions, the base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atoms, leading to the formation of a double bond and the expulsion of bromide ions. In substitution reactions, nucleophiles attack the carbon bearing the bromine atoms, leading to the substitution of the bromine atoms with the nucleophile.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between 2,2-dibromopropane and its structural analogs:

Compound CAS No. Molecular Formula Boiling Point (°C) Key Structural Feature
This compound 594-16-1 C₃H₆Br₂ 113 Two bromines on central carbon (C2)
1,3-Dibromopropane 109-64-8 C₃H₆Br₂ 165 Bromines on terminal carbons (C1 and C3)
1,2-Dibromopropane 78-75-1 C₃H₆Br₂ 141 Adjacent bromines (C1 and C2)
1,1-Dibromo-2-methylpropane 33693-78-6 C₄H₈Br₂ 145 Branched structure with bromines on C1

Key Observations :

  • Symmetry vs. Reactivity : The symmetrical structure of this compound reduces steric hindrance compared to branched analogs like 1,1-dibromo-2-methylpropane, enabling its use in cyclopropanation reactions .
  • Boiling Point Trends : 1,3-Dibromopropane has a higher boiling point (165°C) due to stronger van der Waals forces from its linear structure, while this compound’s symmetry lowers intermolecular interactions .

Catalytic Behavior

  • This compound vs. 2,2-Dichloropropane : In the synthesis of nirmatrelvir, this compound was preferred over 2,2-dichloropropane due to availability at scale. However, it caused faster cobalt catalyst degradation, requiring optimized addition rates to maintain reaction efficiency .
  • 1,3-Dibromopropane in Drug Synthesis : 1,3-Dibromopropane is widely used as a linker in antimicrobial hybrids (e.g., ciprofloxacin-indole compounds) due to its flexibility and ability to bridge aromatic moieties .

Enzyme Interactions

  • Dehalogenase Specificity : The enzyme DmxA wt exhibited 20-fold higher catalytic efficiency with 1,3-dibromopropane compared to 1,2-dibromoethane, highlighting the impact of bromine positioning on enzymatic activity .

Industrial and Pharmacological Relevance

  • Scale-Up Challenges : this compound’s rapid catalyst degradation in kilogram-scale reactions necessitated mechanical optimizations (e.g., increased stirring rates) to maintain yield .
  • Biological Activity : Compounds derived from 1,3-dibromopropane, such as ciprofloxacin-indole hybrids, show potent antimicrobial activity, whereas this compound derivatives are less explored in drug discovery .

Properties

IUPAC Name

2,2-dibromopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Br2/c1-3(2,4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARITXYXYCOZKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060482
Record name Propane, 2,2-dibromo-
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Molecular Weight

201.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-16-1
Record name 2,2-Dibromopropane
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Record name 2,2-Dibromopropane
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Record name Propane, 2,2-dibromo-
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Record name Propane, 2,2-dibromo-
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Record name 2,2-dibromopropane
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Record name 2,2-DIBROMOPROPANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2-Dibromopropane
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2,2-Dibromopropane

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